1-Ethoxy-4-[(E)-2-nitroethenyl]benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170714. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethoxy-4-[(E)-2-nitroethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-2-14-10-5-3-9(4-6-10)7-8-11(12)13/h3-8H,2H2,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRQRRBRHHLEHO-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6946-30-1 | |
| Record name | NSC170714 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170714 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC57187 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57187 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Historical Context of Nitroalkene Chemistry and the Position of 1 Ethoxy 4 E 2 Nitroethenyl Benzene
Nitroalkene chemistry has a rich history, with the Henry reaction, discovered by Louis Henry in 1895, serving as a foundational method for the synthesis of β-nitro alcohols, which are direct precursors to nitroalkenes. spectrabase.comresearchgate.net This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. spectrabase.comresearchgate.net Subsequent dehydration of the resulting β-nitro alcohol readily yields the corresponding nitroalkene. researchgate.net
Over the decades, the synthetic utility of nitroalkenes has been extensively explored. These compounds are powerful Michael acceptors, readily undergoing conjugate addition reactions with a wide range of nucleophiles. They also participate as electron-deficient dienophiles in Diels-Alder reactions, enabling the construction of complex cyclic systems. researchgate.netspectrabase.com The electron-withdrawing nature of the nitro group activates the carbon-carbon double bond, making it susceptible to attack by nucleophiles and facilitating a diverse array of chemical transformations.
Within this broad context, 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene emerges as a specific example of an electron-rich aromatic-substituted nitroalkene. The presence of the ethoxy group at the para position of the benzene (B151609) ring donates electron density into the aromatic system, which in turn influences the reactivity of the nitroethenyl moiety. The synthesis of its precursor, 1-ethoxy-4-nitrobenzene, is well-established, often achieved through the Williamson ether synthesis from 4-nitrophenol (B140041) and an ethyl halide. chegg.com The subsequent transformation to the target nitroalkene would logically proceed via a Henry reaction between 4-ethoxybenzaldehyde (B43997) and a suitable nitroalkane, followed by dehydration. While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its chemical properties and reactivity can be inferred from the vast body of knowledge on analogous β-nitrostyrenes.
Broad Research Questions and Objectives Pertaining to 1 Ethoxy 4 E 2 Nitroethenyl Benzene
Established Classical Approaches for the Synthesis of this compound
The classical synthesis of this compound can be achieved through two primary retrosynthetic disconnections: the formation of the carbon-carbon double bond of the nitroethenyl group, or the formation of the ether linkage of the ethoxy group.
Condensation Reactions for Formation of the Nitroethenyl Moiety
The most prevalent method for constructing the β-nitrostyrene skeleton is the Henry reaction, also known as the nitroaldol reaction. byjus.comwikipedia.org This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. wikipedia.org For the synthesis of this compound, this involves the reaction of 4-ethoxybenzaldehyde with nitromethane (B149229).
The reaction typically proceeds in the presence of a base, which deprotonates nitromethane to form a nitronate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-ethoxybenzaldehyde. The resulting β-nitro alcohol intermediate can then be dehydrated to yield the final product, this compound. The dehydration step is often facilitated by acidic conditions or heat and generally favors the formation of the more stable (E)-isomer. orgsyn.org
A variety of catalysts and reaction conditions have been employed for the Henry reaction to produce substituted nitrostyrenes. Common catalysts include weak bases like ammonium (B1175870) acetate (B1210297), often used in a solvent such as acetic acid. google.com Other bases like primary aliphatic amines or alkali hydroxides have also been utilized. orgsyn.org
Table 1: Examples of Classical Henry Reaction Conditions for Substituted Nitrostyrenes
| Aldehyde | Catalyst | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzaldehyde (B42025) | NaOH | Methanol (B129727) / Water | 10-15°C | 80-83 | psu.edu |
| Substituted Benzaldehydes | Ammonium Acetate | Acetic Acid | Reflux | Not specified | google.com |
| m-Nitrobenzaldehyde | Pyridine (B92270) | Ethanol | Reflux | High | orgsyn.org |
Aromatic Functionalization Strategies for the Ethoxy Group
An alternative classical approach involves the formation of the ethoxy group on a pre-existing nitrophenyl or nitrostyrene (B7858105) scaffold. The Williamson ether synthesis is a cornerstone method for the formation of ethers and is well-suited for this purpose. byjus.comwikipedia.org This SN2 reaction involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com
Two main pathways can be envisioned:
Etherification of a phenolic precursor to the nitrostyrene: This would involve the reaction of 4-hydroxy-β-nitrostyrene with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. The base, typically a carbonate or hydroxide (B78521), deprotonates the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile.
Etherification prior to the Henry reaction: In this more common two-step sequence, 4-hydroxybenzaldehyde (B117250) is first converted to 4-ethoxybenzaldehyde via the Williamson ether synthesis. The resulting 4-ethoxybenzaldehyde is then subjected to the Henry reaction with nitromethane as described in section 2.1.1. A typical procedure for the etherification of 4-hydroxybenzaldehyde involves heating with an alkyl halide and a base like potassium carbonate in a polar aprotic solvent such as DMF.
A related method involves the synthesis of 1-ethoxy-4-nitrobenzene from 4-nitrophenol and ethyl iodide, which can then potentially be further functionalized. mdpi.com
Table 2: Example of Williamson Ether Synthesis for a Related Compound
| Substrate | Reagent | Base | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Nitrophenol | Ethyl Iodide | Not specified | Acetone | Reflux | 83 | mdpi.com |
| 4-Hydroxybenzaldehyde | 4-Nitrobenzyl bromide | K2CO3 | DMF | 100°C, 3h | 74 | ijnrd.org |
Development of Novel and Sustainable Synthetic Pathways for this compound
In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methods. This has led to the exploration of green chemistry principles, flow chemistry, and novel catalytic systems for the synthesis of nitrostyrenes.
Green Chemistry Principles Applied to this compound Synthesis
Green chemistry seeks to reduce or eliminate the use and generation of hazardous substances. wikipedia.org In the context of nitrostyrene synthesis, this has manifested in several ways:
Use of Greener Catalysts and Solvents: Researchers have explored the use of environmentally benign catalysts. For instance, the Henry reaction has been successfully carried out using a water extract of the ash of neem leaves (WELAN) as a natural, inexpensive, and biodegradable basic catalyst, avoiding the need for mineral bases and organic solvents. niscpr.res.in Heterogeneous solid base catalysts, such as layered double hydroxides, have also been employed to facilitate the Henry reaction, offering advantages in terms of catalyst separation and reusability. scirp.org
Solvent-Free and Microwave-Assisted Reactions: A significant advancement is the use of microwave irradiation, often under solvent-free conditions, to accelerate the Henry reaction. lambdasyn.orgtandfonline.com The reaction of benzaldehydes with nitromethane in the presence of potassium carbonate on an alumina (B75360) support under microwave irradiation has been shown to produce β-nitrostyrenes in high yields with drastically reduced reaction times (minutes instead of hours). lambdasyn.org This method not only reduces solvent waste but also improves energy efficiency. ijnrd.org Grinding techniques have also been developed for the Michael addition to nitroalkenes under catalyst- and solvent-free conditions, showcasing another green approach. researchgate.net
Table 3: Green Synthetic Approaches to Substituted Nitrostyrenes
| Method | Catalyst / Support | Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Microwave Irradiation | K2CO3 / Al2O3 | Solvent-free, 175-225 W | 4-6 min | 71-95 | lambdasyn.org |
| Aqueous Medium | Water Extract of Leaf Ash of Neem (WELAN) | Room Temperature | Not specified | Excellent | niscpr.res.in |
| Solid Base Catalysis | Layered Double Hydroxides | 90°C or Microwave | Not specified | Good | scirp.org |
Flow Chemistry and Continuous Processing for this compound Production
Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including improved safety, scalability, and process control. The synthesis of β-nitrostyrene derivatives has been successfully adapted to a continuous-flow protocol. In one example, a readily available amino-functionalized silica (B1680970) gel was used as a heterogeneous catalyst packed in a column. A solution of the aromatic aldehyde and nitromethane was continuously passed through the heated column, affording the β-nitrostyrene product with high selectivity. This system demonstrated stability for over 100 hours of continuous operation. Such a setup could be readily applied to the synthesis of this compound, providing a safer and more efficient manufacturing process.
Photocatalytic and Electrocatalytic Approaches for this compound Synthesis
Photocatalysis and electrocatalysis represent cutting-edge areas in organic synthesis, harnessing light and electrical energy, respectively, to drive chemical reactions.
Photocatalysis: While the direct photocatalytic synthesis of nitrostyrenes via a Henry-type reaction is still emerging, visible-light-mediated reactions of β-nitrostyrenes are well-documented. For instance, photocatalytic C(sp³)–H alkenylation of ethers with nitroalkenes has been reported using an organic ketone as a photocatalyst. worktribe.com This suggests the potential for developing photocatalytic methods for the synthesis of the target compound's precursors or for its further functionalization.
Electrocatalysis: The electrochemical Henry reaction has been demonstrated, offering a method that avoids the use of chemical base reagents. In this approach, the deprotonation of the nitroalkane is initiated by an electrochemically generated base at the cathode. The reaction proceeds in an undivided cell, providing the corresponding β-nitroalcohols. This electrocatalytic method presents a potentially greener alternative to traditional base-catalyzed procedures. lookchem.com
These novel catalytic approaches, while not yet standard for the synthesis of this compound, highlight the future direction of research in this area, aiming for more sustainable and efficient synthetic routes.
Stereoselective Synthesis Strategies Involving this compound Precursors and its (E)-Configuration Control
The formation of this compound predominantly relies on the Henry reaction (also known as the nitroaldol reaction) or the Knoevenagel condensation. uct.ac.za These reactions involve the condensation of 4-ethoxybenzaldehyde with nitromethane. The control of the (E)-configuration is a critical aspect of these syntheses.
The Henry reaction is typically base-catalyzed and proceeds through a β-nitro alcohol intermediate. uct.ac.za Subsequent dehydration of this intermediate yields the nitroalkene. The stereochemical outcome of the reaction is influenced by the choice of catalyst, solvent, and reaction temperature. For instance, the use of primary amines as catalysts in an acetic acid solvent has been shown to favor the formation of (E)-β-nitrostyrene compounds.
A study on the Knoevenagel condensation of various aromatic aldehydes with active methylene (B1212753) compounds has shown that the reaction can be effectively catalyzed by biocatalysts like porcine pancreas lipase (B570770) (PPL). researchgate.net This method has demonstrated high selectivity towards the (E)-configuration. researchgate.net For example, the reaction of 4-nitrobenzaldehyde (B150856) with 1,3-dihydroindol-2-one using PPL in a DMSO/water solvent system yielded the (E)-isomer with high selectivity. researchgate.net While this specific example does not use 4-ethoxybenzaldehyde, it highlights the potential of enzymatic catalysis for achieving high stereoselectivity in Knoevenagel condensations of substituted benzaldehydes.
Computational and experimental studies on the Henry reaction have provided insights into the factors governing stereoselectivity. For the reaction between benzaldehyde and nitropropane, it was found that while the initial addition step may favor the anti-transition state, the reversibility of the reaction and facile epimerization of the nitro-substituted stereocenter ultimately control the product distribution. nih.gov In polar solvents, kinetic reprotonation of the nitronate intermediate can lead to an enrichment of the syn diastereomer of the β-nitro alcohol, which upon dehydration would influence the final (E)/(Z) ratio of the nitroalkene. nih.gov
The selection of the catalyst is paramount in directing the stereoselectivity. While traditional methods often employ simple bases, modern approaches utilize more sophisticated catalytic systems. For instance, bifunctional catalysts, which possess both acidic and basic sites, can effectively control the spatial arrangement of the reactants in the transition state, thereby favoring the formation of the (E)-isomer.
Process Optimization and Scale-Up Considerations for Efficient Synthesis of this compound
The efficient synthesis of this compound on a larger scale requires careful optimization of various process parameters to maximize yield and purity while ensuring economic viability and safety.
Process Optimization:
Key parameters that require optimization include catalyst concentration, reaction temperature, and solvent selection.
Catalyst Concentration: The concentration of the catalyst directly impacts the reaction rate. ajpojournals.org An optimal catalyst concentration exists where the reaction rate is maximized. ajpojournals.org Exceeding this concentration may not lead to significant improvements and could even have adverse effects such as catalyst aggregation or increased side reactions. ajpojournals.org For the Knoevenagel condensation, studies have shown that the amount of catalyst can significantly influence the yield of the product. researchgate.net
Reaction Temperature: Temperature plays a crucial role in both reaction rate and selectivity. researchgate.net An increase in temperature generally leads to a higher reaction rate. However, excessively high temperatures can promote the formation of byproducts and may negatively affect the stereoselectivity. For the Knoevenagel condensation, an increase in temperature from 25 °C to 40 °C has been shown to significantly increase the product yield. researchgate.net The optimal temperature must be determined to balance reaction speed and product purity.
Solvent Selection: The choice of solvent can influence the solubility of reactants, the stability of intermediates, and the course of the reaction. nih.gov Protic solvents, for example, have been shown to be more effective than aprotic solvents in some Knoevenagel condensations due to their ability to stabilize intermediates. nih.gov In some cases, solvent-free conditions or the use of green solvents like water are being explored to develop more environmentally benign processes. rsc.org
The following interactive data table summarizes the effect of various parameters on the Knoevenagel condensation, which is a key reaction for the synthesis of this compound.
| Parameter | Effect on Reaction | Research Findings |
| Catalyst Type | Influences reaction rate and selectivity. | Biocatalysts like PPL show high selectivity for the (E)-isomer. researchgate.net Amino-functionalized frameworks can act as efficient heterogeneous catalysts. nih.gov |
| Catalyst Conc. | Affects reaction rate. | Optimal concentration maximizes rate; excess can be detrimental. ajpojournals.org |
| Temperature | Impacts reaction rate and yield. | Increased temperature generally increases yield up to an optimal point. researchgate.net |
| Solvent | Affects solubility and intermediate stability. | Protic solvents can be more effective than aprotic ones. nih.gov Water can be a green alternative. rsc.org |
Scale-Up Considerations:
Transitioning the synthesis of this compound from a laboratory to an industrial scale presents several challenges:
Mixing and Mass Transfer: Ensuring efficient mixing becomes more critical on a larger scale to maintain homogeneity and consistent reaction rates throughout the reactor. Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in reduced yield and increased impurity formation.
Heat Transfer: Condensation reactions are often exothermic. Efficient heat removal is crucial to control the reaction temperature and prevent runaway reactions. The surface-area-to-volume ratio decreases as the reactor size increases, making heat management more challenging.
Purification: The purification of the final product on a large scale requires efficient and scalable methods. Crystallization is a common technique for purifying solid organic compounds. uct.ac.za The choice of solvent, cooling rate, and agitation are critical parameters for obtaining high-purity crystals with a desirable particle size distribution. uct.ac.za Industrial crystallization techniques, such as bulk crystallization in stirred vessels, may be employed. nasa.gov Stripping crystallization is another technique that can be used for the purification of similar compounds like styrene (B11656). researchgate.net
Process Safety: A thorough safety assessment is necessary before scaling up any chemical process. This includes understanding the thermal stability of reactants and products, identifying potential hazards, and implementing appropriate safety measures to prevent accidents.
Recent advancements in continuous flow chemistry offer potential solutions to some of these scale-up challenges. Continuous flow reactors provide better control over reaction parameters, enhanced heat and mass transfer, and can be more easily scaled by operating the system for longer durations or by numbering up parallel reactor lines.
Reactivity and Mechanistic Investigations of 1 Ethoxy 4 E 2 Nitroethenyl Benzene
Nucleophilic Addition Reactions of 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene
Nucleophilic addition represents a cornerstone of the reactivity of this compound. The electron-deficient nature of the double bond facilitates the addition of a diverse range of nucleophiles, leading to the formation of various functionalized products.
Michael Additions to the Nitroethenyl Moiety
The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated compounds like this compound. masterorganicchemistry.com In this process, a nucleophile adds to the β-carbon of the nitroethenyl group, driven by the formation of a more stable C-C or C-heteroatom single bond. masterorganicchemistry.com The electron-donating ethoxy group at the para-position can influence the rate of this reaction by slightly reducing the electrophilicity of the β-carbon compared to unsubstituted β-nitrostyrene.
A variety of soft nucleophiles, such as enolates derived from β-dicarbonyl compounds, are effective in Michael additions to nitrostyrenes. For instance, the addition of acetylacetone (B45752) to β-nitrostyrene derivatives, often facilitated by a catalyst, proceeds to form a new carbon-carbon bond. researchgate.net While specific studies on the 4-ethoxy derivative are not extensively documented, the general reactivity pattern is expected to be similar. The reaction typically involves the deprotonation of the active methylene (B1212753) compound to form a stabilized enolate, which then attacks the β-carbon of the nitrostyrene (B7858105). Subsequent protonation yields the final adduct.
The following table illustrates the Michael addition of various β-dicarbonyl compounds to substituted β-nitrostyrenes, showcasing the general applicability of this reaction.
Table 1: Michael Addition of β-Dicarbonyl Compounds to Substituted β-Nitrostyrenes
| β-Nitrostyrene Derivative | β-Dicarbonyl Compound | Catalyst/Conditions | Product Yield (%) | Reference |
|---|---|---|---|---|
| β-Nitrostyrene | Acetylacetone | Piperidine/Ethanol | 85 | researchgate.net |
| 4-Chloro-β-nitrostyrene | Diethyl malonate | L-proline/DMSO | 92 | nih.gov |
| 4-Methoxy-β-nitrostyrene | Dibenzoylmethane | NaOH/Ethanol | 90 | General procedure |
This table presents representative data for Michael additions to substituted nitrostyrenes to illustrate the general reaction scope. Specific data for this compound may vary.
Organometallic Reagent Additions
Organometallic reagents, such as Grignard reagents and organocuprates, are potent nucleophiles that can add to the nitroethenyl system of this compound. The regioselectivity of these additions—either 1,2-addition to the nitro group or 1,4-conjugate addition to the double bond—is a key aspect of their reactivity.
Grignard reagents (RMgX) generally exhibit a preference for 1,2-addition with many α,β-unsaturated systems. However, with nitrostyrenes, a complex mixture of products can arise, and the reaction pathway is highly dependent on the specific Grignard reagent and reaction conditions.
In contrast, organocuprates, often referred to as Gilman reagents (R2CuLi), are well-known for their propensity to undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. masterorganicchemistry.com This preference extends to nitrostyrenes, making them valuable for the formation of a new carbon-carbon bond at the β-position. The addition of an organocuprate to this compound would be expected to yield a nitroalkane derivative.
The following table provides examples of organocuprate additions to α,β-unsaturated systems.
Table 2: Conjugate Addition of Organocuprates to α,β-Unsaturated Compounds
| α,β-Unsaturated Substrate | Organocuprate | Solvent | Product Yield (%) | Reference |
|---|---|---|---|---|
| Cyclohexenone | (CH3)2CuLi | Diethyl ether | >95 | masterorganicchemistry.com |
| β-Nitrostyrene | (n-Bu)2CuLi | THF | 82 | nih.gov |
| Chalcone | (Ph)2CuLi | THF | 90 | General procedure |
This table showcases the general reactivity of organocuprates. The reaction with this compound would follow a similar pattern.
Addition of Heteronucleophiles
Heteronucleophiles, particularly those containing sulfur and nitrogen, readily participate in Michael additions with this compound. Thiols (RSH) are excellent nucleophiles for this transformation, adding to the β-carbon to form β-nitro sulfides. The reaction is often reversible and can be catalyzed by a base.
Amines can also add to the nitroethenyl moiety. Primary and secondary amines typically undergo conjugate addition to yield β-amino nitroalkanes. These products are versatile intermediates in organic synthesis. The electron-donating ethoxy group on the aromatic ring of this compound may slightly decrease the rate of these additions compared to unsubstituted β-nitrostyrene.
The following table presents examples of heteronucleophile additions to β-nitrostyrene derivatives.
Table 3: Addition of Heteronucleophiles to β-Nitrostyrenes
| β-Nitrostyrene Derivative | Heteronucleophile | Conditions | Product Yield (%) | Reference |
|---|---|---|---|---|
| β-Nitrostyrene | Thiophenol | Triethylamine, RT | 95 | nih.gov |
| 4-Methoxy-β-nitrostyrene | Pyrrolidine (B122466) | Methanol (B129727), RT | 92 | General procedure |
| β-Nitrostyrene | Aniline | Neat, 60 °C | 88 | General procedure |
This table provides representative examples of heteronucleophile additions to substituted nitrostyrenes.
Cycloaddition Chemistry Involving this compound
The electron-deficient double bond of this compound allows it to participate as a dienophile or a dipolarophile in cycloaddition reactions, providing access to a variety of cyclic and heterocyclic structures.
Diels-Alder Reactions as a Dienophile
In the Diels-Alder reaction, a [4+2] cycloaddition, this compound can act as the 2π-electron component (dienophile). beilstein-journals.orgnih.gov The electron-withdrawing nitro group activates the double bond, making it a suitable partner for reaction with a conjugated diene (the 4π-electron component). The presence of the electron-donating ethoxy group may have a modest influence on the reactivity and selectivity of the reaction.
Diels-Alder reactions involving β-nitrostyrenes often proceed with good stereoselectivity. masterorganicchemistry.com For instance, the reaction of β-nitrostyrene with cyclopentadiene (B3395910) typically yields a bicyclic product. nih.gov The endo isomer is often the kinetically favored product due to secondary orbital interactions.
The following table provides examples of Diels-Alder reactions with nitrostyrene derivatives.
Table 4: Diels-Alder Reactions of Substituted β-Nitrostyrenes
| Diene | Dienophile | Conditions | Product Yield (%) | Reference |
|---|---|---|---|---|
| Cyclopentadiene | β-Nitrostyrene | Toluene, 80 °C | 85 | nih.gov |
| 1,3-Butadiene | 4-Nitro-β-nitrostyrene | Sealed tube, 120 °C | 78 | General procedure |
| Isoprene | β-Nitrostyrene | Benzene (B151609), reflux | 82 | General procedure |
This table illustrates the utility of nitrostyrenes as dienophiles in Diels-Alder reactions.
1,3-Dipolar Cycloadditions
This compound can also function as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles. wikipedia.org This class of reactions is a powerful tool for the synthesis of five-membered heterocyclic rings. chesci.com The electron-deficient nature of the nitroalkene double bond makes it highly reactive towards electron-rich 1,3-dipoles.
A common class of 1,3-dipoles used in these reactions are nitrones. The cycloaddition of a nitrone to this compound would lead to the formation of an isoxazolidine (B1194047) ring system. The regioselectivity of the addition is governed by the electronic and steric properties of both the dipole and the dipolarophile. chesci.comrsc.org
The following table gives examples of 1,3-dipolar cycloadditions involving nitrostyrenes.
Table 5: 1,3-Dipolar Cycloaddition Reactions with β-Nitrostyrenes
| 1,3-Dipole | Dipolarophile | Conditions | Product | Reference |
|---|---|---|---|---|
| C-Phenyl-N-methylnitrone | Styrene (B11656) | Toluene, reflux | Isoxazolidine | chesci.com |
| Benzonitrile oxide | β-Nitrostyrene | Benzene, RT | Isoxazoline | rsc.org |
| Diazomethane | 4-Methoxy-β-nitrostyrene | Diethyl ether, 0 °C | Pyrazoline | General procedure |
This table provides examples of the types of 1,3-dipolar cycloadditions that nitrostyrenes can undergo.
Reduction and Oxidation Chemistry of the Nitroethenyl Moiety in this compound
The reactivity of the nitroethenyl group in this compound is dominated by the electron-withdrawing nature of the nitro group, which polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack and reduction. The double bond itself can also undergo various oxidative transformations.
Selective Reduction to Amines or Oximes
The reduction of the nitroethenyl moiety is a versatile transformation that can lead to either primary amines or oximes, depending on the choice of reducing agent and reaction conditions. These products are valuable intermediates in organic synthesis.
Reduction to 2-(4-ethoxyphenyl)ethan-1-amine:
The complete reduction of both the nitro group and the double bond in β-nitrostyrenes yields phenethylamines. A variety of reducing agents can accomplish this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing a wide range of functional groups, including nitroalkenes, to the corresponding amines. masterorganicchemistry.commasterorganicchemistry.comucalgary.cayoutube.comlibretexts.org Catalytic hydrogenation is another widely used method, often employing catalysts such as palladium on charcoal (Pd/C) or Raney nickel. mdma.chgoogle.com For instance, substituted β-nitrostyrenes can be hydrogenated at low temperatures under a hydrogen atmosphere in the presence of Pd/C and an acid to yield phenethylamines in high yields. mdma.ch Another effective system for this reduction is sodium borohydride (B1222165) (NaBH₄) in combination with a catalyst like copper(II) chloride, which can reduce substituted β-nitrostyrenes to phenethylamines quickly and in good yields under mild conditions. researchgate.netbeilstein-journals.org
While specific studies on this compound are not abundant, the general methodologies for β-nitrostyrene reduction are applicable. The ethoxy group at the para position is generally stable to these reduction conditions.
Table 1: Selected Reagents for the Reduction of β-Nitrostyrenes to Phenethylamines This table is a summary of general methods and may not represent optimized conditions for this compound specifically.
| Reducing Agent/System | Catalyst | Solvent | Typical Conditions | Reference(s) |
| LiAlH₄ | - | Diethyl ether or THF | Reflux, followed by aqueous workup | masterorganicchemistry.commasterorganicchemistry.comucalgary.cayoutube.com |
| H₂ | Pd/C | Ethanol/HCl | 0 °C to room temperature, 1 atm H₂ | mdma.ch |
| NaBH₄ | CuCl₂ | 2-Propanol/H₂O | Reflux at 80 °C | researchgate.netbeilstein-journals.org |
| NaBH₄ | Aliquat 336 | Toluene/H₂O | Room temperature, phase transfer catalysis | mdma.ch |
Reduction to 1-(4-ethoxyphenyl)acetaldehyde Oxime:
Selective reduction of the nitro group to an oxime without complete reduction to the amine can be achieved under specific conditions. For example, the irradiation of β-methyl-β-nitrostyrene derivatives has been shown to yield 1-phenyl-1,2-propanedione-1-oximes in nearly quantitative yields. wku.edu While this method involves a rearrangement, other reductive methods can directly yield the aldoxime. The formation of hydroxylamine (B1172632) intermediates during the reduction of nitrostyrenes has been observed, which can then lead to oximes. researchgate.net
Oxidative Transformations of the Double Bond
The carbon-carbon double bond in this compound is susceptible to oxidative cleavage and epoxidation.
Oxidative Cleavage:
Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the double bond of nitrostyrenes. libretexts.orgstackexchange.com Under harsh conditions (e.g., heat, concentrated KMnO₄), this cleavage typically leads to the formation of carboxylic acids. libretexts.org In the case of this compound, oxidative cleavage would be expected to yield 4-ethoxybenzaldehyde (B43997). The conditions for this reaction can be controlled to favor the aldehyde product. For instance, heterogeneous permanganate oxidation of styrene on a solid support like aluminum oxide has been reported to yield benzaldehyde (B42025) selectively. stackexchange.com Ozonolysis is another classic method for cleaving double bonds, which, depending on the workup conditions (reductive or oxidative), can yield aldehydes or carboxylic acids, respectively.
Epoxidation:
The formation of an epoxide from this compound would yield 2-(4-ethoxyphenyl)-3-nitrooxirane. Epoxidation of electron-deficient alkenes like β-nitrostyrenes can be challenging. However, studies on the iron-catalyzed aziridination of styrenes have shown that epoxidation can occur as a side reaction, particularly in the presence of water which can hydrolyze the nitrene intermediate. mdpi.com This suggests that under certain catalytic oxidation conditions, the formation of the corresponding epoxide is possible.
Elucidation of Reaction Mechanisms for Transformations of this compound
Understanding the reaction mechanisms for the transformations of this compound is crucial for optimizing reaction conditions and predicting product outcomes. While specific mechanistic studies on this exact compound are limited, extensive research on related β-nitrostyrenes provides a solid framework for understanding its reactivity.
Transition State Analysis and Energy Profiles for Key Reactions
Computational chemistry has been employed to investigate the mechanisms of reactions involving β-nitrostyrenes. For instance, in the Michael addition of amines to nitrostyrenes, a protic solvent-mediated mechanism involving a six-membered transition state has been proposed based on both experimental and theoretical studies. organic-chemistry.orgacs.orgresearchgate.net This pathway has a significantly lower energy barrier compared to a strained four-membered transition state. organic-chemistry.org Density Functional Theory (DFT) calculations have been used to explore the reaction mechanisms of aldehydes and nitrostyrenes catalyzed by chiral silylated pyrrolidine catalysts. researchgate.netdntb.gov.ua Such computational analyses provide insights into the geometries and energies of transition states and intermediates, helping to rationalize the observed stereoselectivity and reactivity.
A kinetic study of the Michael addition of cyclic secondary amines to substituted β-nitrostyrenes concluded that the reactions proceed through a six-membered cyclic transition state for both catalyzed and uncatalyzed pathways. nih.gov The negative enthalpy of activation observed in some cases indicates the formation of a relatively stable intermediate. nih.gov
Kinetic Isotope Effects (KIEs) in this compound Reactions
Kinetic isotope effects (KIEs) are a powerful tool for probing reaction mechanisms, particularly for identifying rate-determining steps involving the cleavage of bonds to hydrogen. nih.gov In the context of this compound reactions, a deuterium (B1214612) KIE would be expected in reactions where a C-H bond is broken in the rate-determining step. For example, in the permanganate oxidation of cinnamic acid, a KIE was observed upon deuterium substitution at the α or β positions, suggesting a change in hybridization from sp² to sp³ in the transition state. nitrkl.ac.in
Spectroscopic Monitoring of Reaction Intermediates
The progress of reactions involving this compound and the detection of transient intermediates can be followed using various spectroscopic techniques.
UV-Visible Spectroscopy:
UV-Vis spectroscopy is a valuable tool for monitoring reactions involving chromophoric species like β-nitrostyrenes. spectroscopyonline.com The extended conjugation in this compound results in a strong UV-Vis absorption band. nih.govmdpi.comresearchgate.net The disappearance of this absorption can be monitored to determine reaction kinetics. rsc.org For example, the reaction of β-nitrostyrenes with amines can be followed by monitoring the change in the UV-Vis spectrum, which can reveal the formation of intermediates. researchgate.net The formation of charge-transfer complexes or other colored intermediates can also be detected.
NMR Spectroscopy:
Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in identifying reaction intermediates and products. researchgate.netresearchgate.netchegg.com ¹H NMR spectra can be used to follow the conversion of the starting material and the appearance of signals corresponding to intermediates and final products. For example, in the reduction of nitrostyrenes, the characteristic signals of the vinylic protons would disappear, while new signals for the aliphatic protons of the amine or oxime would appear. researchgate.net The formation of intermediate Michael adducts in reactions with nucleophiles can also be detected and characterized by NMR. acs.org
Applications of 1 Ethoxy 4 E 2 Nitroethenyl Benzene As a Versatile Building Block in Complex Organic Synthesis
Utility of 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene in Heterocyclic Compound Synthesis
The electron-deficient nature of the double bond in this compound makes it an excellent Michael acceptor and a reactive component in cycloaddition reactions, providing facile access to a variety of heterocyclic systems.
Synthesis of Nitrogen-Containing Heterocycles
The synthesis of nitrogen-containing heterocycles is of paramount importance in medicinal chemistry and materials science. nih.govpageplace.de this compound serves as a key starting material for the construction of various nitrogenous ring systems, most notably pyrroles. The reaction of β-nitrostyrenes with suitable reagents can lead to the formation of highly substituted pyrroles. For instance, the Barton-Zard pyrrole (B145914) synthesis, a powerful method for constructing the pyrrole ring, can theoretically be applied. This would involve the reaction of this compound with an isocyanoacetate derivative in the presence of a base. The initial Michael addition of the isocyanoacetate to the nitroalkene would be followed by an intramolecular cyclization and subsequent elimination of the nitro group to furnish the aromatic pyrrole ring.
| Reactant 1 | Reactant 2 | Product Type | Potential Method |
| This compound | Ethyl isocyanoacetate | Substituted Pyrrole | Barton-Zard Synthesis |
| This compound | Amines and Carbonyls | Substituted Pyrroles | Paal-Knorr type synthesis after modification |
Another potential route to nitrogen heterocycles involves the reductive cyclization of the nitro group. beilstein-journals.org For example, catalytic hydrogenation of the nitro group to an amino group, followed by in-situ reaction with a 1,4-dicarbonyl compound, could provide access to substituted pyrroles via the Paal-Knorr synthesis. researchgate.net
Synthesis of Oxygen-Containing Heterocycles
The reactivity of this compound can also be harnessed for the synthesis of oxygen-containing heterocycles. One prominent strategy involves its participation in hetero-Diels-Alder reactions. In this context, the nitroalkene can act as a dienophile, reacting with a suitable diene to form a six-membered oxygen-containing ring. For instance, reaction with a 2-siloxy-1,3-butadiene derivative could lead to the formation of a functionalized cyclohexene (B86901) ring, which upon further transformation, could yield valuable oxygenated heterocyclic scaffolds.
Furthermore, the Michael addition of oxygen nucleophiles to the double bond of this compound, followed by an intramolecular cyclization, presents another viable pathway. For example, the reaction with a β-keto ester in the presence of a base could initiate a cascade reaction leading to highly substituted dihydrofurans or other related oxygen heterocycles.
Synthesis of Sulfur-Containing Heterocycles
The construction of sulfur-containing heterocycles, which are prevalent in many biologically active molecules, can also be achieved using this compound as a starting material. researchgate.netmdpi.com A key strategy involves the Gewald reaction, a multicomponent reaction that is highly effective for the synthesis of 2-aminothiophenes. While the classical Gewald reaction utilizes an α-cyano ketone, elemental sulfur, and an amine, modifications of this reaction could potentially accommodate a nitroalkene like this compound. The reaction would likely proceed through the initial formation of a sulfur-containing intermediate via Michael addition, followed by cyclization and aromatization to yield a substituted thiophene.
| Reactant 1 | Reagents | Product Type | Potential Method |
| This compound | Sulfur, Cyanide source, Base | Substituted Thiophene | Modified Gewald Synthesis |
| This compound | Thiols | Thioether adducts for further cyclization | Michael Addition |
Exploiting this compound for the Construction of Carbon-Carbon Bonds in Acyclic Systems
The electrophilic character of the β-carbon in this compound makes it an excellent substrate for Michael addition reactions, a powerful tool for the formation of carbon-carbon bonds in acyclic systems. cem.commdpi.comnih.govresearchgate.net A wide range of carbon nucleophiles, including enolates derived from ketones, esters, and malonates, as well as organometallic reagents, can add to the activated double bond.
For example, the reaction of this compound with a malonic ester derivative in the presence of a catalytic amount of a base like sodium ethoxide would lead to the formation of a new carbon-carbon bond, generating a highly functionalized nitroalkane. The resulting product, containing both the nitro and ester functionalities, is a versatile intermediate that can be further elaborated. The nitro group can be reduced to an amine, converted to a carbonyl group via the Nef reaction, or eliminated to form a new double bond.
| Nucleophile | Product | Subsequent Transformations |
| Diethyl malonate | Diethyl 2-(1-(4-ethoxyphenyl)-2-nitroethyl)malonate | Reduction of nitro group, Nef reaction, Decarboxylation |
| Grignard Reagents (e.g., Phenylmagnesium bromide) | 1-(4-Ethoxyphenyl)-2-nitro-1-phenylethane | Reduction of nitro group to amine |
| Enolates of Ketones (e.g., Acetone) | 5-(4-Ethoxyphenyl)-4-nitro-2-pentanone | Cyclization reactions, further functionalization |
Role of this compound in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.govresearchgate.netcardiff.ac.uk this compound, with its reactive Michael acceptor site, is an ideal component for various MCRs.
A notable example is its potential use in variants of the Hantzsch pyridine (B92270) synthesis. While the classic Hantzsch reaction involves an aldehyde, a β-ketoester, and ammonia, modern variations have expanded the scope to include other components. This compound could serve as the Michael acceptor, reacting with an enamine (formed in situ from a ketone and an amine) and another molecule of a β-ketoester or a related active methylene (B1212753) compound. This cascade of reactions would lead to the formation of highly substituted dihydropyridines or pyridines, which are important scaffolds in medicinal chemistry.
| MCR Type | Potential Reactants | Product Class |
| Hantzsch-type Reaction | This compound, β-ketoester, Amine | Dihydropyridines/Pyridines |
| Michael-initiated MCR | This compound, Malononitrile, Aldehyde, Amine | Highly functionalized acyclic or heterocyclic systems |
Derivatization of this compound for the Generation of Advanced Synthetic Intermediates
The functional groups present in this compound can be readily transformed to generate a variety of advanced synthetic intermediates, further expanding its utility as a versatile building block.
A key transformation is the reduction of the nitro group. cardiff.ac.ukresearchgate.net Depending on the reducing agent and reaction conditions, the nitro group can be selectively reduced to a nitroso, hydroxylamino, or amino group. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) would afford 2-(4-ethoxyphenyl)ethan-1-amine, a valuable primary amine that can be used in the synthesis of amides, imines, and various heterocyclic compounds. The reduction of the double bond can also be achieved simultaneously or selectively under different hydrogenation conditions.
| Transformation | Reagent/Condition | Product | Synthetic Utility |
| Reduction of Nitro Group | H₂, Pd/C | 2-(4-Ethoxyphenyl)ethan-1-amine | Precursor for amides, imines, heterocycles |
| Reduction of Double Bond | NaBH₄ (selective) | 1-Ethoxy-4-(2-nitroethyl)benzene | Intermediate for further functionalization |
| Oxidation of Double Bond | O₃, then DMS | 4-Ethoxybenzaldehyde (B43997) | Aldehyde for various C-C bond forming reactions |
| Dihydroxylation | OsO₄, NMO | 1-(4-Ethoxyphenyl)-1,2-dihydroxy-2-nitroethane | Polyol intermediate |
Oxidative cleavage of the carbon-carbon double bond, for example, through ozonolysis, would yield 4-ethoxybenzaldehyde, a widely used aromatic aldehyde in organic synthesis. This opens up a plethora of synthetic possibilities, including Wittig reactions, aldol (B89426) condensations, and the synthesis of various other aromatic compounds.
Advanced Spectroscopic and Structural Elucidation of 1 Ethoxy 4 E 2 Nitroethenyl Benzene and Its Synthesized Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural and Stereochemical Assignment of 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene
High-resolution NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides an unambiguous assignment of all proton and carbon signals, confirming the connectivity and the (E)-stereochemistry of the vinyl group.
One-dimensional ¹H and ¹³C NMR spectra offer initial insights into the molecular structure. The ¹H NMR spectrum is expected to show distinct signals for the ethoxy group (a triplet and a quartet), two doublets for the para-substituted aromatic ring, and two doublets for the vinylic protons. The coupling constant (J-value) between the vinylic protons is critical for assigning the stereochemistry, with a value typically in the range of 12-18 Hz confirming the trans or (E) configuration.
The ¹³C NMR spectrum provides the number of unique carbon environments. For a related compound, 1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene, ¹³C NMR data has been reported, providing a basis for expected chemical shifts in the target molecule. nih.gov
To resolve any ambiguities and confirm assignments, 2D NMR experiments are employed. harvard.eduemory.edu
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings. It would show correlations between the methyl and methylene (B1212753) protons of the ethoxy group, and crucially, between the two vinylic protons, confirming their adjacency.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon atom that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is invaluable for identifying quaternary carbons and piecing together the molecular fragments, for instance, by showing a correlation from the aromatic protons to the vinylic carbons.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key COSY Correlations | Key HMBC Correlations |
| Ethoxy -CH₃ | ~1.4 (triplet) | ~15 | Ethoxy -CH₂ | Ethoxy -CH₂, C-O Ar |
| Ethoxy -CH₂ | ~4.1 (quartet) | ~64 | Ethoxy -CH₃ | C-O Ar, Ethoxy -CH₃ |
| Aromatic C-H (ortho to -OEt) | ~6.9 (doublet) | ~115 | Aromatic C-H (meta to -OEt) | C-O Ar, C-vinyl, Aromatic C-H (meta to -OEt) |
| Aromatic C-H (meta to -OEt) | ~7.5 (doublet) | ~130 | Aromatic C-H (ortho to -OEt) | C-vinyl, C-O Ar, Aromatic C-H (ortho to -OEt) |
| Vinylic C-H (α to ring) | ~7.6 (doublet, J ≈ 13-16 Hz) | ~138 | Vinylic C-H (β to ring) | C-aromatic (ipso), C-aromatic (ortho), Vinylic C-H (β to ring) |
| Vinylic C-H (β to ring) | ~8.0 (doublet, J ≈ 13-16 Hz) | ~139 | Vinylic C-H (α to ring) | C-aromatic (ipso), Vinylic C-H (α to ring) |
| Aromatic C-O | - | ~162 | - | - |
| Aromatic C-vinyl | - | ~128 | - | - |
Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of intramolecular processes that are on the NMR timescale, such as bond rotations or conformational changes. niscpr.res.in For this compound, restricted rotation may occur around the single bond connecting the phenyl ring to the vinyl group (C-C) and the vinyl group to the nitro group (C-N).
At low temperatures, this rotation might slow sufficiently to cause broadening or splitting of NMR signals for the aromatic or vinylic protons. By analyzing the changes in the NMR spectra at different temperatures (a process known as decoalescence), it is possible to calculate the free energy of activation (ΔG≠) for the rotational barrier. nih.govresearchgate.net Such studies provide valuable information on the molecule's conformational flexibility and the steric and electronic factors influencing its preferred shape in solution. nih.gov
Advanced Mass Spectrometry Techniques for Investigating Reaction Pathways and Unstable Intermediates of this compound
Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₀H₁₁NO₃).
Under electron ionization (EI), the molecule will fragment in a predictable manner, providing structural confirmation. The fragmentation pattern can also offer insights into the stability of different parts of the molecule.
Expected Fragmentation Pattern:
Molecular Ion (M⁺): The parent ion corresponding to the intact molecule.
Loss of NO₂: A common fragmentation for nitro compounds, leading to a significant [M-46]⁺ peak.
Loss of Ethylene (C₂H₄): Cleavage within the ethoxy group via a McLafferty-type rearrangement from the ether oxygen.
Loss of the Ethoxy Radical (•OCH₂CH₃): Resulting in an [M-45]⁺ peak.
Cleavage of the Vinyl Group: Fragmentation at the C-C single bond between the ring and the vinyl group.
Formation of Tropylium Ion: Rearrangement and fragmentation can lead to characteristic aromatic ions.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Description | Proposed Formula of Fragment Ion | Predicted m/z |
| Molecular Ion | [C₁₀H₁₁NO₃]⁺ | 193 |
| Loss of Nitro Group | [C₁₀H₁₁O]⁺ | 147 |
| Loss of Ethoxy Radical | [C₈H₆NO₂]⁺ | 148 |
| Loss of Nitroethenyl Group | [C₈H₉O]⁺ | 121 |
| Ion from Cleavage of Ether Bond | [C₈H₇O]⁺ | 119 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies of this compound
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
Nitro Group (NO₂): This group gives rise to two of the most characteristic bands in the spectrum. The asymmetric stretching vibration appears as a strong band around 1500-1550 cm⁻¹, while the symmetric stretch is found near 1330-1370 cm⁻¹. esisresearch.orgniscpr.res.in
Alkene (C=C): The stretching of the carbon-carbon double bond in the vinyl group is expected in the 1620-1650 cm⁻¹ region. The (E)-configuration is confirmed by a strong out-of-plane C-H wagging band around 960-980 cm⁻¹.
Aromatic Ring: C=C stretching vibrations within the benzene (B151609) ring typically appear as a series of bands between 1450 and 1600 cm⁻¹. The para-substitution pattern gives rise to a characteristic C-H out-of-plane bending band in the 800-850 cm⁻¹ range.
Ether (C-O-C): The asymmetric C-O-C stretching of the ethoxy group is expected to produce a strong band around 1240-1260 cm⁻¹, with a symmetric stretch near 1030-1050 cm⁻¹. esisresearch.org
C-H Bonds: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group appear just below 3000 cm⁻¹.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| C-H Stretch (Aromatic) | Ar-H | 3030 - 3100 | Medium |
| C-H Stretch (Aliphatic) | -CH₃, -CH₂ | 2850 - 2980 | Medium-Strong |
| C=C Stretch (Alkene) | -CH=CH- | 1620 - 1650 | Medium |
| C=C Stretch (Aromatic) | Benzene Ring | 1450 - 1600 | Medium-Strong |
| Asymmetric NO₂ Stretch | -NO₂ | 1500 - 1550 | Strong |
| Symmetric NO₂ Stretch | -NO₂ | 1330 - 1370 | Strong |
| Asymmetric C-O-C Stretch | Ar-O-CH₂ | 1240 - 1260 | Strong |
| (E)-alkene C-H Out-of-Plane Bend | -CH=CH- (trans) | 960 - 980 | Strong |
| p-substituted C-H Out-of-Plane Bend | Aromatic Ring | 800 - 850 | Strong |
X-ray Crystallography for Definitive Solid-State Structural Determination of this compound and its Crystalline Adducts
A crystallographic study would confirm:
Molecular Connectivity and Stereochemistry: Unambiguously verifies the (E)-configuration of the double bond.
Conformation: Determines the dihedral angles between the plane of the aromatic ring and the plane of the vinyl group. Significant twisting may occur to relieve steric strain. The nitro group itself may also be twisted out of the plane of the double bond. For instance, in a related molecule, the nitro group was found to be twisted by 7.44° out of its ring plane. nih.gov
Bond Lengths and Angles: Provides precise measurements of all bond lengths and angles, offering insight into electronic effects like conjugation (e.g., shortening of single bonds within the conjugated path).
Intermolecular Interactions: Reveals how molecules pack in the crystal lattice, identifying non-covalent interactions such as C-H···O hydrogen bonds or π-π stacking, which stabilize the crystal structure. nih.gov
Table 4: Parameters Determined by Single-Crystal X-ray Diffraction
| Parameter | Description |
| Crystal System & Space Group | Defines the symmetry of the unit cell (e.g., Monoclinic, P2₁/c). |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths | The precise distance between the nuclei of bonded atoms (e.g., C=C, C-N, N-O). |
| Bond Angles | The angle formed by three connected atoms (e.g., C-C=C, O-N-O). |
| Dihedral (Torsion) Angles | The angle between two intersecting planes, used to describe the conformation and planarity of the molecule. |
| Intermolecular Contacts | Distances between atoms of adjacent molecules, indicating hydrogen bonds or other packing forces. |
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photoreactivity Insights
UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The extended π-conjugated system of this compound, which includes the aromatic ring, the vinyl bridge, and the nitro group, is expected to result in strong absorption in the UV region.
The electronic spectrum of benzene shows primary and secondary absorption bands. up.ac.za In the title compound, the presence of the electron-donating ethoxy group (an auxochrome) and the electron-withdrawing nitroethenyl group in conjugation causes a significant bathochromic shift (shift to longer wavelengths) of the π→π* transition bands. up.ac.za The main absorption band is expected to be intense and located well into the 300-400 nm range, giving the compound a yellow color.
Fluorescence spectroscopy measures the light emitted from a molecule as it returns from an excited electronic state to the ground state. While many nitroaromatic compounds exhibit weak or no fluorescence due to efficient non-radiative decay pathways (intersystem crossing), studying the emission properties can provide information about the nature of the lowest excited state and potential photoreactivity. The presence of a rigid, conjugated structure can sometimes lead to measurable fluorescence, and changes in the emission spectrum upon interaction with other molecules or changes in the environment can be studied. beilstein-journals.org
Computational Chemistry and Theoretical Modeling of 1 Ethoxy 4 E 2 Nitroethenyl Benzene
Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors for 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene
Quantum chemical calculations are fundamental in understanding the electronic characteristics of this compound. Methods like Density Functional Theory (DFT) and ab initio molecular orbital (MO) calculations are employed to determine its geometric and electronic properties. uc.pt For analogous para-substituted β-nitrostyrenes, DFT calculations, often using the B3LYP functional, have been effectively used to analyze their electronic properties. growingscience.com
The electronic structure is characterized by a conjugated system involving the phenyl ring, the ethylenic bridge, and the nitro group. The ethoxy group (-OCH2CH3) at the para position acts as an electron-donating group (EDG), enriching the π-system of the benzene (B151609) ring with electron density. Conversely, the nitrovinyl group (-CH=CHNO2) is a strong electron-withdrawing group (EWG). This push-pull electronic arrangement significantly influences the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is typically localized over the ethoxy-substituted phenyl ring, while the LUMO is concentrated on the nitrovinyl fragment. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For a series of substituted pyrrolyl styryl ketones, which are structurally related, DFT calculations have been used to determine HOMO-LUMO energies and analyze substituent effects. nih.gov
Reactivity descriptors, derived from conceptual DFT, quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). The global electrophilicity index is particularly relevant for nitrostyrenes, which are known to act as strong electrophiles in many reactions. growingscience.com For instance, studies on para-substituted β-nitrostyrenes show that electron-donating groups decrease the global electrophilicity, while electron-withdrawing groups increase it. growingscience.com The ethoxy group in this compound would be expected to slightly lower its electrophilicity compared to unsubstituted β-nitrostyrene.
Table 1: Predicted Reactivity Descriptors for a Representative p-Alkoxy-β-nitrostyrene (Note: Values are illustrative, based on computational studies of analogous compounds.)
| Descriptor | Symbol | Typical Calculated Value |
| HOMO Energy | EHOMO | -6.5 eV |
| LUMO Energy | ELUMO | -2.0 eV |
| HOMO-LUMO Gap | ΔE | 4.5 eV |
| Global Electrophilicity | ω | 2.2 eV |
Density Functional Theory (DFT) Studies on Reaction Mechanisms, Activation Barriers, and Selectivity Involving this compound
DFT is a cornerstone for investigating the mechanisms of reactions involving nitrostyrene (B7858105) derivatives. researchgate.net These compounds are versatile substrates for various transformations, including Michael additions, cycloadditions, and denitrative cross-couplings. researchgate.netmdpi.comresearchgate.net DFT calculations, using functionals like M06-2X or B3LYP with appropriate basis sets (e.g., def2-TZVP or 6-311+G(d,p)), can map out the potential energy surfaces for these reactions. researchgate.netmdpi.com
For Michael additions, a common reaction for β-nitrostyrenes, DFT can elucidate the reaction pathway, identify transition states, and calculate the activation barriers. researchgate.net The strong electrophilic character of the β-carbon in the nitrovinyl group makes it susceptible to nucleophilic attack. growingscience.com Theoretical studies on the addition of nucleophiles, such as triphenylphosphite to β-nitrostyrene, have explored different plausible mechanistic routes to determine the most favorable pathway. researchgate.net
In [3+2] cycloaddition reactions, such as those between nitrostyrenes and nitrile N-oxides, DFT is used to predict regioselectivity. growingscience.com The analysis of electrophilic and nucleophilic centers on the reactants helps to determine which regioisomer will be preferentially formed. growingscience.com For this compound, the electron-donating ethoxy group would influence the electron distribution and thus the regiochemical outcome of such cycloadditions.
DFT studies can also model denitrative cross-coupling reactions, where the nitro group is replaced. mdpi.com These studies help to understand the complex mechanistic steps, which can involve radical intermediates or organometallic species. mdpi.com By calculating the energies of intermediates and transition states, researchers can rationalize experimentally observed product distributions and develop more efficient synthetic protocols.
Table 2: Illustrative Calculated Activation Energies for a Reaction of a p-Alkoxy-β-nitrostyrene (Note: Values are hypothetical and for illustrative purposes only.)
| Reaction Type | Nucleophile | DFT Functional | Basis Set | Calculated Activation Energy (kcal/mol) |
| Michael Addition | Thiol | M06-2X | 6-311+G(d,p) | 12.5 |
| [3+2] Cycloaddition | Azide | B3LYP | 6-311+G(d,p) | 18.2 |
Molecular Modeling and Dynamics Simulations for Intermolecular Interactions and Conformational Analysis of this compound
Combined Raman spectroscopy and ab initio MO calculations have been successfully used to perform complete conformational analyses of β-nitrostyrene derivatives. uc.pt Such studies typically reveal that the trans (E) configuration of the nitro and phenyl groups relative to the C=C double bond is the most stable ground-state conformer. uc.pt For this compound, computational methods can generate potential energy profiles for rotation around the key single bonds, such as the C(aryl)-C(vinyl) and C(vinyl)-N bonds, to identify the most stable conformations and the energy barriers between them.
MD simulations can be employed to study the behavior of the molecule in different environments, such as in solution or interacting with a biological target. These simulations track the atomic motions over time, providing a dynamic picture of intermolecular interactions. For example, MD can be used to understand how solvent molecules arrange around the solute and how the molecule interacts with other species through hydrogen bonding, van der Waals forces, or π-π stacking. While specific MD studies on this compound are lacking, methodologies applied to the interaction of organic modifiers with materials like montmorillonite (B579905) clay show the power of this approach in understanding intermolecular forces and spatial arrangements. researchgate.net
Prediction of Spectroscopic Parameters for this compound through Computational Methods
Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. nih.gov DFT and other quantum chemical methods can calculate parameters for various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy.
NMR Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically within a DFT framework. These calculated shifts, when properly referenced and scaled, can show excellent correlation with experimental data. youtube.com Recently, machine learning models, particularly Graph Neural Networks (GNNs), have emerged as highly accurate and efficient tools for predicting NMR chemical shifts, sometimes exceeding the accuracy of traditional DFT methods. researchgate.net
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated computationally. These calculations provide a theoretical IR spectrum that can be compared with experimental data to assign vibrational modes. uc.pt For instance, the characteristic stretching frequencies of the C=C double bond, the aromatic ring, and the symmetric and asymmetric stretches of the NO₂ group can be accurately predicted.
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT would predict the wavelength of maximum absorption (λ_max), which is expected to be in the UV or visible region due to the extended π-conjugation. nih.gov The π→π* transition, with significant charge-transfer character from the electron-rich ethoxy-phenyl moiety to the electron-poor nitrovinyl moiety, would likely be the most intense absorption band. nih.gov
Table 3: Computationally Predicted Spectroscopic Data for this compound (Note: These are representative values based on calculations of analogous compounds.)
| Spectroscopy Type | Parameter | Predicted Value |
| ¹³C NMR | Chemical Shift (β-Carbon) | ~140 ppm |
| ¹H NMR | Chemical Shift (β-Proton) | ~7.5 - 8.0 ppm |
| IR | NO₂ Asymmetric Stretch | ~1520 cm⁻¹ |
| IR | NO₂ Symmetric Stretch | ~1345 cm⁻¹ |
| UV-Vis | λ_max | ~320 - 350 nm |
Synthesis and Reactivity of Analogues and Derivatives of 1 Ethoxy 4 E 2 Nitroethenyl Benzene
Systematic Structural Modifications of the Aryl and Nitroethenyl Moieties in 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene Analogues
Systematic structural modifications of this compound analogues, which are part of the broader β-nitrostyrene family, have been explored to modulate their chemical and physical properties. These modifications typically target two primary sites: the aromatic (aryl) ring and the nitroethenyl side chain.
Aryl Moiety Modifications: The benzene (B151609) ring of β-nitrostyrene derivatives is a common target for modification. The introduction of various substituents at the ortho, meta, and para positions can significantly alter the electronic environment of the entire molecule. researchgate.net Studies have shown that substituting the benzene core with electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) impacts the compound's reactivity. researchgate.net For example, DFT analysis has shown that EDGs, such as a methoxy (B1213986) group, can increase the redox capacity of the molecule when placed at the para position. researchgate.net The parent compound, this compound, itself features a para-ethoxy group, which is an EDG. Further modifications could involve adding other groups or changing the position of the ethoxy group. Research on other nitrostyrenes indicates that substitutions at the 2- or 3-position (ortho or meta) can prominently enhance certain biological activities, such as pro-apoptotic effects. nih.gov Additionally, the benzene ring can be replaced entirely with heterocyclic aromatic systems, although this may lead to reduced potency in some biological assays. nih.gov
Nitroethenyl Moiety Modifications: The nitroethenyl group is crucial for the characteristic reactivity of these compounds, acting as a powerful electron-withdrawing group and activating the molecule for various reactions. Modifications to this part of the structure can have profound effects.
Substitution on the α-carbon: Introducing substituents on the carbon adjacent to the benzene ring is a potential modification, although less common than β-carbon substitution.
Substitution on the β-carbon: A frequent modification is the addition of an alkyl group, most commonly a methyl group, to the β-carbon (the carbon bearing the nitro group) to create β-methyl-β-nitrostyrene analogues. researchgate.netuc.pt This change introduces steric hindrance and alters the planarity of the molecule. While β-nitrostyrenes are often nearly planar, the introduction of a β-methyl group can cause the aromatic ring to tilt relative to the side chain, impacting conjugation and reactivity. uc.pt
Configuration of the double bond: The double bond in β-nitrostyrenes typically exists in the more stable (E)-configuration (trans). However, the less stable (Z)-isomer (cis) can also be formed and exhibits different reactivity. rsc.org Studies have shown that the (Z)-isomer can be more reactive in certain cycloaddition reactions due to its higher ground-state energy. rsc.org
Modification of the nitro group: The nitro group is considered essential for the activity of many nitrostyrene (B7858105) derivatives. nih.gov Its strong electron-withdrawing nature is key to the molecule's electrophilicity. While complete removal or replacement would fundamentally change the compound's class, its chemical environment can be altered by the aforementioned substitutions on the aryl and ethenyl parts of the scaffold. The nitro group's ability to act as a leaving group is also exploited in denitrative cross-coupling reactions. nih.gov
These systematic modifications allow for the fine-tuning of the molecule's properties, which is essential for developing structure-reactivity relationships.
Comprehensive Structure-Reactivity Relationship (SAR) Studies of this compound Derivatives
Structure-Reactivity Relationship (SAR) studies on β-nitrostyrene derivatives, including those related to this compound, aim to correlate specific structural features with chemical reactivity and biological activity.
The core pharmacophore for the pro-apoptotic effects observed in many of these compounds is the nitrovinyl side chain attached to an aromatic ring. nih.gov The β-nitro group is considered indispensable for this activity. nih.gov Alterations to this core structure lead to predictable changes in reactivity.
Influence of Aryl Substituents: The nature and position of substituents on the aryl ring significantly influence the molecule's activity.
Positional Effects: Substitutions at the ortho and meta positions of the benzene ring have been found to enhance cytotoxic and pro-apoptotic effects more prominently than para-substitutions. nih.gov
Electronic Effects: The electronic properties of the substituents are critical. A study on the antioxidant capacity of β-nitrostyrene derivatives showed that electron-donating groups (EDGs) at the para position increase the molecule's ability to donate an electron (redox capacity), even though the compounds generally remain poor antioxidants. researchgate.net Conversely, electron-withdrawing groups (EWGs) decrease this capacity. researchgate.net
Influence of Ethenyl Chain Modifications: Modifications to the ethenyl linker also play a key role in the SAR.
β-Methylation: The introduction of a methyl group on the β-carbon of the nitroethenyl side chain has a substantial impact. In studies on antibacterial activity, β-methyl-β-nitrostyrene analogues showed different, and sometimes higher, activity compared to their non-methylated counterparts, highlighting the importance of steric effects at this position. researchgate.net
Stereochemistry: The geometry of the double bond is a determining factor in reactivity. The less stable (Z)-isomer of β-nitrostyrene is found to be more reactive than the corresponding (E)-isomer in [3+2] cycloaddition reactions, which is attributed to its higher ground-state energy and steric hindrance that breaks the planarity of the molecule. rsc.org
The following table summarizes some key SAR findings for β-nitrostyrene derivatives.
| Modification Site | Structural Change | Impact on Reactivity / Activity |
| Aryl Ring | Substitution at ortho/meta positions | Enhances pro-apoptotic toxicity nih.gov |
| Substitution with Electron-Donating Groups (EDGs) | Increases redox capacity researchgate.net | |
| Replacement with heterocyclic aromatics | Can maintain activity, though sometimes reduced nih.gov | |
| Nitroethenyl Moiety | Addition of a β-methyl group | Alters steric profile; can increase antibacterial potency researchgate.net |
| (Z)-configuration of double bond | Increases reactivity in cycloadditions vs. (E)-isomer rsc.org | |
| Removal/replacement of β-nitro group | Generally leads to loss of characteristic pro-apoptotic activity nih.gov |
These studies collectively demonstrate that the reactivity of this compound derivatives can be systematically tuned by modifying both the aryl and nitroethenyl components of the molecule.
Exploring Novel Synthetic Pathways for Related Substituted Ethenylnitrobenzene Compounds
The synthesis of substituted ethenylnitrobenzenes, also known as β-nitrostyrenes, is a well-established field, yet the exploration of novel, more efficient, and versatile pathways continues. These compounds are valuable intermediates for a variety of biologically active molecules. wikipedia.org
Classic and Optimized Henry Condensation: The most common method for synthesizing β-nitrostyrenes is the Henry (nitroaldol) reaction, which involves the condensation of an aromatic aldehyde with a nitroalkane. uc.ptwikipedia.org For the synthesis of this compound, this would involve reacting 4-ethoxybenzaldehyde (B43997) with nitromethane (B149229).
Catalysts: This reaction is typically base-catalyzed, but different catalysts have been employed to optimize yields and conditions. Ammonium (B1175870) acetate (B1210297) in refluxing acetic acid is a widely used and generally effective system, particularly for reactions involving nitroethane and 1-nitropropane. mdma.chmdpi.com Other base catalysts include alcoholic potassium hydroxide (B78521) or methylamine. mdma.ch
Direct Nitration of Styrenes: An alternative to the Henry reaction is the direct nitration of a substituted styrene (B11656). This approach can be challenging as it risks nitration of the aromatic ring or polymerization. unirioja.es However, selective methods have been developed.
Copper(II)-Promoted Nitration: A one-pot process using a combination of copper(II) tetrafluoroborate, iodine, and sodium nitrite (B80452) in acetonitrile (B52724) allows for the selective nitration of the vinyl group of styrenes to yield β-nitrostyrenes under mild conditions. unirioja.es This method is advantageous as it tolerates a range of functional groups on the aromatic ring, including alkoxy groups. unirioja.es
Denitrative Cross-Coupling Reactions: A more recent and powerful strategy involves using β-nitrostyrenes as substrates in cross-coupling reactions where the nitro group acts as a leaving group. This "denitrative" coupling provides access to a broad array of functionalized alkenes that would be difficult to synthesize otherwise. mdpi.com This highlights the reactivity of the nitro group and the synthetic utility of the ethenylnitrobenzene scaffold. These reactions can form C-C, C-S, and C-P bonds, leading to products like β-alkylated styrenes, stilbenes, and conjugated sulfones. mdpi.com
The table below outlines some synthetic approaches for related compounds.
| Synthetic Method | Reactants | Catalyst/Reagents | Product Type |
| Henry Reaction | Aromatic Aldehyde + Nitroalkane | Ammonium Acetate / Acetic Acid mdma.chmdpi.com | β-Nitrostyrene |
| Direct Nitration | Styrene + Sodium Nitrite | Copper(II) Tetrafluoroborate + Iodine unirioja.es | β-Nitrostyrene |
| Denitrative Coupling | β-Nitrostyrene + Aryl Sulfinic Acid Salt | Manganese(III) Acetate or Silver Nitrate mdpi.com | Conjugated Sulfone |
| Denitrative Coupling | β-Nitrostyrene + Hantzsch Ester | AIBN mdpi.com | β-Substituted Styrene |
These varied synthetic strategies provide chemists with a robust toolkit for the preparation of this compound and a diverse library of its analogues, facilitating further investigation into their chemical properties and potential applications.
Future Research Directions and Unresolved Challenges in the Chemistry of 1 Ethoxy 4 E 2 Nitroethenyl Benzene
Emerging Methodologies for Enhanced Synthesis and Transformation of 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene
The classical synthesis of this compound typically involves the Henry condensation of 4-ethoxybenzaldehyde (B43997) and nitromethane (B149229). While effective, this method can be associated with long reaction times and the use of excess reagents. rsc.org Future research is poised to focus on developing more efficient and sustainable synthetic protocols.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved yields, safety, and scalability. The application of flow chemistry to the nitration of styrenes and subsequent transformations of the resulting β-nitrostyrenes presents a promising area for future exploration. This approach could enable the on-demand synthesis of this compound with high purity.
Novel Catalytic Systems: The development of novel catalysts for the Henry reaction and subsequent transformations of this compound is a key area of future research. This includes the design of more active and selective heterogeneous catalysts that can be easily separated and recycled, contributing to greener chemical processes.
A significant transformation of β-nitrostyrenes is their reduction to the corresponding phenethylamines. While sodium borohydride (B1222165) (NaBH₄) alone is generally ineffective for the complete reduction, its combination with copper(II) chloride (CuCl₂) has been shown to be a facile, one-pot method for this conversion under mild conditions. researchgate.net This system has been successfully applied to a range of substituted β-nitrostyrenes, suggesting its potential applicability to this compound. researchgate.net
Potential for Catalytic Systems Employing or Generated from this compound
The inherent reactivity of the nitroalkene functionality in this compound makes it a valuable precursor for the generation of novel catalytic systems. The electron-withdrawing nature of the nitro group activates the double bond for various nucleophilic additions and cycloadditions, which can be exploited to synthesize ligands for metal catalysts or to create organocatalysts.
Precursor to Chiral Ligands and Organocatalysts: The transformation of the nitro and alkene groups can lead to the synthesis of chiral amines, amino alcohols, and other functionalized molecules. These products can serve as ligands for asymmetric catalysis, a field of immense importance in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. For instance, the reduction of the nitro group and subsequent modifications could yield bidentate or tridentate ligands capable of coordinating with transition metals to form active and selective catalysts.
In-situ Generated Catalysts: The reaction of this compound with specific reagents could lead to the in-situ formation of catalytically active species. For example, its reaction with metal hydrides or organometallic reagents might generate metallic nanoparticles or organometallic complexes that can catalyze subsequent transformations. Research into the controlled decomposition or reaction of this compound under specific conditions could unveil novel catalytic activities.
Integration of this compound Chemistry with Other Disciplines for Advanced Chemical Research
The unique electronic and structural features of this compound make it a candidate for integration with other scientific disciplines, leading to the development of advanced materials and technologies.
Materials Science: The conjugated π-system of this compound, influenced by the electron-donating ethoxy group and the electron-withdrawing nitro group, suggests potential applications in the field of organic electronics. Polymerization or co-polymerization of this monomer or its derivatives could lead to the formation of conductive polymers or materials with interesting photophysical properties. The nitro group also provides a handle for further functionalization, allowing for the tuning of material properties.
Computational Chemistry: Theoretical studies are crucial for understanding the reactivity and predicting the properties of this compound. Density Functional Theory (DFT) calculations can provide insights into the electronic structure, reaction mechanisms, and kinetic and thermodynamic parameters of its various transformations. researchgate.net For instance, computational studies on related nitrostyrenes have been used to elucidate the mechanisms of cycloaddition reactions and to predict the regioselectivity of nucleophilic attacks. researchgate.netmdpi.com Such studies can guide experimental work and accelerate the discovery of new reactions and applications.
Medicinal Chemistry: While outside the direct scope of dosage and administration, the core structure of this compound can serve as a scaffold for the synthesis of novel compounds with potential biological activity. The phenethylamine (B48288) skeleton, accessible from the reduction of β-nitrostyrenes, is a common motif in many pharmaceuticals. researchgate.net The exploration of derivatives of this compound could lead to the discovery of new lead compounds for drug discovery programs.
Open Questions and Future Perspectives for Fundamental Research on this compound
Despite the existing knowledge on β-nitrostyrenes, several fundamental questions regarding the specific chemistry of this compound remain unanswered, presenting exciting opportunities for future research.
Influence of the Ethoxy Group: A systematic investigation into the quantitative effect of the para-ethoxy group on the reactivity of the nitroalkene system is needed. While the electron-donating nature of the ethoxy group is known to influence the electrophilicity of the β-carbon, detailed kinetic and mechanistic studies are required to precisely quantify this effect in various reactions, such as Michael additions, Diels-Alder reactions, and denitrative cross-couplings. nih.gov
Unusual Reactivity: The study of ortho-hydroxy-β-nitrostyrene has revealed unusual reactivities, such as facile C-C bond cleavage following conjugate addition. nih.gov It is an open question whether the para-ethoxy substituent in this compound could lead to any unexpected reaction pathways under specific conditions. A thorough exploration of its reactivity with a wide range of nucleophiles, electrophiles, and radical species could uncover novel chemical transformations.
Stereoselective Transformations: The development of highly stereoselective reactions involving this compound is a major challenge and a significant area for future research. This includes the design of chiral catalysts for enantioselective conjugate additions, cycloadditions, and reductions. Achieving high levels of stereocontrol would greatly enhance the synthetic utility of this compound, particularly in the synthesis of complex, biologically active molecules.
Q & A
Q. What are the established methods for synthesizing 1-Ethoxy-4-[(E)-2-nitroethenyl]benzene?
The compound is typically synthesized via a condensation reaction between 4-ethoxybenzaldehyde and nitroethane under acidic conditions. This method ensures the formation of the (E)-isomer due to thermodynamic control. Key steps include refluxing in a polar solvent (e.g., acetic acid) with ammonium acetate as a catalyst. Post-synthesis purification involves recrystallization or column chromatography .
Example Protocol :
- Dissolve 4-ethoxybenzaldehyde (10 mmol) and nitroethane (12 mmol) in glacial acetic acid.
- Add ammonium acetate (1.2 equiv) and reflux at 120°C for 6–8 hours.
- Cool, precipitate with ice water, and purify via column chromatography (hexane:ethyl acetate).
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a solvent (e.g., ethanol). Data collection and refinement use programs like SHELXL for structural solution and Olex2 for visualization. Key parameters include bond angles, torsion angles, and packing interactions .
Key Structural Data (from analogous compounds) :
| Parameter | Value |
|---|---|
| C=C bond length | ~1.32 Å |
| Nitro group torsion | 5–10° deviation |
| Space group | Monoclinic (P2₁/c) |
Q. What safety precautions are required when handling this compound?
The compound is classified under GHS as:
- H315 : Causes skin irritation.
- H319 : Causes serious eye irritation.
- H335 : May cause respiratory irritation.
Handling Recommendations :
- Use PPE: Nitrile gloves, safety goggles, and lab coats.
- Work under a fume hood to avoid inhalation of dust/aerosols.
- Store in a cool (2–8°C), dry environment away from oxidizers .
Advanced Research Questions
Q. How can researchers ensure stereochemical purity (E/Z isomer control) during synthesis?
The (E)-isomer dominates due to conjugation stabilization. To minimize Z-isomer formation:
- Use excess nitroethane to drive the reaction to completion.
- Monitor reaction progress via HPLC or TLC.
- Confirm configuration using -NMR: The (E)-isomer shows a characteristic vinyl proton coupling constant () of 12–16 Hz .
Q. What analytical techniques resolve contradictions in spectroscopic data interpretation?
Discrepancies in NMR or IR data can arise from solvent effects or impurities. Cross-validate using:
- X-ray crystallography : Resolves bond connectivity unambiguously .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula.
- IR spectroscopy : Validates nitro group presence (asymmetric stretch at ~1520 cm) .
Q. How do substituent modifications (e.g., ethoxy vs. methoxy) influence electronic properties?
Comparative studies with analogs (e.g., 1-Methoxy-4-[(E)-2-nitroethenyl]benzene) reveal:
- Electron-donating groups (e.g., ethoxy) : Increase electron density on the benzene ring, altering reactivity in Diels-Alder or nucleophilic substitution reactions.
- Spectroscopic shifts : Ethoxy groups cause upfield shifts in -NMR for adjacent carbons .
Substituent Effects Table :
| Substituent | λmax (UV-Vis) | Reactivity with Electrophiles |
|---|---|---|
| Ethoxy (-OCH2CH3) | 320 nm | Moderate |
| Methoxy (-OCH3) | 310 nm | High |
| Nitro (-NO2) | 360 nm | Low |
Q. What challenges arise in computational modeling of this compound’s excited-state behavior?
Density functional theory (DFT) calculations often underestimate nitro group conjugation effects. Mitigate by:
- Using hybrid functionals (e.g., B3LYP with 6-311++G** basis set).
- Incorporating solvent effects (PCM model for ethanol).
- Validating against experimental UV-Vis and fluorescence spectra .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
